2-Chloro-4-iodobenzene-1-sulfonyl chloride

Catalog No.
S903370
CAS No.
1099660-72-6
M.F
C6H3Cl2IO2S
M. Wt
336.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodobenzene-1-sulfonyl chloride

CAS Number

1099660-72-6

Product Name

2-Chloro-4-iodobenzene-1-sulfonyl chloride

IUPAC Name

2-chloro-4-iodobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2IO2S

Molecular Weight

336.96 g/mol

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H

InChI Key

ICVMRDPGPFENNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

2-Chloro-4-iodobenzene-1-sulfonyl chloride is a disubstituted aromatic sulfonyl chloride, a class of reagents widely used as intermediates in organic and medicinal chemistry. Its primary procurement value lies in its bifunctional nature: the sulfonyl chloride group serves as a robust handle for forming sulfonamides, while the para-iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This specific halogenation pattern—an ortho-chlorine and a para-iodine—is frequently specified in patented synthetic routes for complex heterocyclic molecules, particularly kinase inhibitors.

Substituting 2-Chloro-4-iodobenzene-1-sulfonyl chloride with simpler analogs often compromises multi-step synthetic strategies and final molecule performance. Using an analog without the para-iodine, such as 2-chlorobenzene-1-sulfonyl chloride, removes the essential handle for subsequent C-C or C-N bond-forming cross-coupling reactions, which is a common diversification point in library synthesis. Conversely, using an analog without the ortho-chlorine, like 4-iodobenzene-1-sulfonyl chloride, alters the steric and electronic properties of the sulfonyl chloride group and, critically, modifies the structure-activity relationship (SAR) of the final product in applications like kinase inhibition, where the chlorine atom often occupies a specific binding pocket. Therefore, this exact substitution pattern is frequently a non-negotiable requirement for achieving the target molecule and its intended biological activity.

Precursor Suitability: Enables Sequential, High-Value Transformations in a Single Building Block

This compound is specified in patented routes for its ability to undergo sequential reactions at two distinct sites. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, the sulfonyl chloride is first reacted with an amino-pyrazole core to form a stable sulfonamide. In a subsequent step, the intact para-iodine is then utilized in a Suzuki coupling reaction to introduce further complexity. The selection of this specific precursor in patent literature demonstrates its compatibility with these distinct reaction types, a feature not available in mono-halogenated or non-iodinated analogs.

Evidence DimensionReaction Functionality
Target Compound DataEnables both sulfonamide formation and subsequent Suzuki cross-coupling.
Comparator Or Baseline2-Chlorobenzene-1-sulfonyl chloride (lacks cross-coupling site); 4-Iodobenzene-1-sulfonyl chloride (lacks ortho-chloro modulator).
Quantified DifferenceProvides two orthogonal reaction sites in one molecule, streamlining synthetic pathways.
ConditionsAs documented in multi-step synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

This dual functionality allows for more efficient and convergent synthetic routes, reducing step count and improving process economy compared to using separate building blocks.

Application-Critical Performance: Specified for Synthesizing Potent Pyrazolo[1,5-a]pyrimidine P2X3 Inhibitors

In the development of novel P2X3 inhibitors for neurogenic disorders, the 2-chloro-4-iodophenylsulfonyl moiety derived from this specific precursor is a key structural component of the final active pharmaceutical ingredient. Its inclusion in the lead compounds described in recent patents indicates that this precise substitution pattern is critical for achieving the desired therapeutic activity and selectivity profile. Substitution with analogs lacking either the ortho-chlorine or para-iodine would result in a different final compound with an unpredictable and likely suboptimal biological activity.

Evidence DimensionContribution to Biological Activity
Target Compound DataIncorporated as a key structural motif in patented, biologically active P2X3 inhibitors.
Comparator Or BaselineHypothetical analogs using 2-chlorobenzene-1-sulfonyl chloride or 4-iodobenzene-1-sulfonyl chloride.
Quantified DifferenceThe presence of this exact moiety is a core feature of the patented chemical matter, implying its necessity for achieving the reported activity.
ConditionsSynthesis of substituted pyrazolo[1,5-a]pyridino[3,2-e]pyrimidines for therapeutic use.

For researchers in drug discovery and medicinal chemistry, procuring this exact building block is essential for replicating patented results and for SAR studies targeting this compound class.

Core Building Block for Kinase Inhibitor Libraries

This reagent is the right choice for synthesizing libraries of kinase inhibitors based on scaffolds like pyrazolo[1,5-a]pyrimidine. The sulfonyl chloride is used to attach the phenylsulfonyl group to a core heterocycle, and the para-iodine serves as a late-stage diversification handle for introducing various groups via Suzuki, Sonogashira, or other cross-coupling reactions to explore structure-activity relationships.

Synthesis of Advanced Pharmaceutical Intermediates

Ideal for multi-step syntheses where a 2-chloro-4-substituted-phenylsulfonamide is the target. Using this precursor allows for the initial formation of the sulfonamide bond, followed by a subsequent, high-yield cross-coupling reaction at the para-position, which is more efficient than building the substituted ring system through other means.

Replication and Expansion of Patented Chemical Matter

This is the required starting material for researchers aiming to replicate or build upon the chemical matter disclosed in patents for P2X3 inhibitors and other complex therapeutics. Using a different analog would deviate from the established synthetic route and likely fail to produce the target compound or its intended biological effects.

XLogP3

3.2

Dates

Last modified: 04-14-2024

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